molecular formula C7H7N3O4 B15046581 N,4-dihydroxy-3-nitrobenzene-1-carboximidamide

N,4-dihydroxy-3-nitrobenzene-1-carboximidamide

Cat. No.: B15046581
M. Wt: 197.15 g/mol
InChI Key: ZDAXSOHHXZWEJQ-UHFFFAOYSA-N
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Description

N,4-dihydroxy-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol . It is known for its unique structure, which includes both hydroxyl and nitro functional groups, making it a compound of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N,4-dihydroxy-3-nitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,4-dihydroxy-3-nitrobenzene-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dihydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dihydroxy-3-nitrobenzene-1-carboximidamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N',4-dihydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11-12H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXSOHHXZWEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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